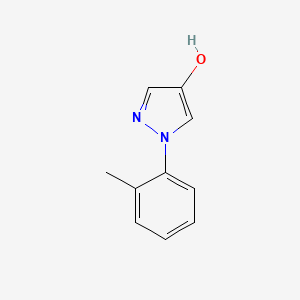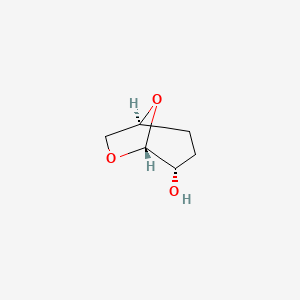
(1-Methyl-1H-pyrazol-5-yl)(thiomorpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1H-pyrazol-5-yl)(thiomorpholino)methanone (MPM) is a synthetic compound with a wide range of applications in scientific research. It is a versatile compound that can act as a ligand for transition metal complexes, as well as a substrate for enzyme-catalyzed reactions. MPM has the potential to be used in a variety of laboratory experiments and has been studied extensively for its biochemical and physiological effects.
Applications De Recherche Scientifique
(1-Methyl-1H-pyrazol-5-yl)(thiomorpholino)methanone has a wide range of applications in scientific research. It is used as a ligand for transition metal complexes, which are used in the study of enzyme catalysis and the synthesis of novel materials. This compound has also been used in the study of enzyme-catalyzed reactions, such as the oxidation of alcohols and the reduction of aldehydes. Additionally, this compound has been used to study the structure and function of proteins, as well as the structure of DNA.
Mécanisme D'action
Target of Action
The primary target of (1-Methyl-1H-pyrazol-5-yl)(thiomorpholino)methanone is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . Since NAD+ plays a pivotal role in many biological processes including metabolism and aging, activation of NAMPT is an attractive therapeutic target for treatment of diverse array of diseases .
Mode of Action
The compound interacts with its target, NAMPT, and activates it . This activation leads to an increase in the production of NAD+, which is a crucial cofactor in many biological processes .
Biochemical Pathways
The activation of NAMPT by the compound affects the NAD+ salvage pathway . This pathway is responsible for the recycling of NAD+, which is a key player in cellular metabolism and energy production .
Pharmacokinetics
The compound’s interaction with nampt suggests that it may have good bioavailability .
Result of Action
The activation of NAMPT by the compound leads to an increase in the levels of NAD+. This can have various effects at the molecular and cellular levels, including enhanced cellular metabolism and energy production .
Avantages Et Limitations Des Expériences En Laboratoire
(1-Methyl-1H-pyrazol-5-yl)(thiomorpholino)methanone has several advantages for laboratory experiments. It is a simple and cost-effective compound to synthesize, and it is highly stable in a variety of conditions. Additionally, this compound can be used in a variety of laboratory experiments, from enzyme-catalyzed reactions to studies of protein structure and function. However, this compound has several limitations. It is not very soluble in water, which can limit its use in certain experiments. Additionally, its biochemical and physiological effects are not well understood, which can limit its use in studies of cellular processes.
Orientations Futures
The potential future directions for (1-Methyl-1H-pyrazol-5-yl)(thiomorpholino)methanone research are numerous. Further research is needed to better understand the biochemical and physiological effects of this compound. Additionally, further research is needed to explore the potential applications of this compound in the synthesis of novel materials and in the study of enzyme-catalyzed reactions. Additionally, further research is needed to explore the potential use of this compound in the study of protein structure and function, as well as the structure of DNA. Finally, further research is needed to explore the potential use of this compound in drug design and development.
Méthodes De Synthèse
(1-Methyl-1H-pyrazol-5-yl)(thiomorpholino)methanone is synthesized through a three-step process. The first step involves the reaction of a thiomorpholine derivative with a 1-methyl-1H-pyrazol-5-yl halide in the presence of a base. This yields an intermediate, which is then reacted with an aldehyde to form a Schiff base. The Schiff base is then reduced to give the final product, this compound. This synthesis method is simple, cost-effective, and can be performed using readily available reagents.
Safety and Hazards
Propriétés
IUPAC Name |
(2-methylpyrazol-3-yl)-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3OS/c1-11-8(2-3-10-11)9(13)12-4-6-14-7-5-12/h2-3H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUXUDNRUGUPOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2,7-Dimethyl-1,4,6,9-tetraoxaspiro[4,4]nonane, 98%](/img/structure/B6306935.png)

